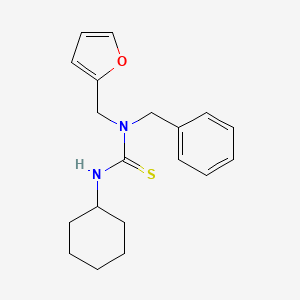

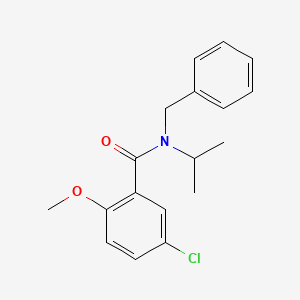

![molecular formula C18H18N2O3S B5732399 N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)

N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It is a promising drug candidate for the treatment of various cancers and neurodegenerative diseases.

Scientific Research Applications

ACY-1215 has shown promising results in preclinical studies for the treatment of various cancers, including multiple myeloma, lymphoma, and leukemia. It has also shown potential for the treatment of neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. ACY-1215 is being studied in clinical trials for the treatment of multiple myeloma and other cancers.

Mechanism of Action

ACY-1215 works by inhibiting N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide, which is involved in the regulation of protein degradation and trafficking. This compound inhibition leads to the accumulation of misfolded proteins, which triggers the unfolded protein response and apoptosis in cancer cells. In neurodegenerative diseases, this compound inhibition promotes the clearance of misfolded proteins and reduces neuroinflammation.

Biochemical and Physiological Effects:

ACY-1215 has been shown to induce apoptosis and inhibit proliferation in cancer cells. It also enhances the efficacy of other anticancer drugs, such as bortezomib and lenalidomide. In neurodegenerative diseases, ACY-1215 has been shown to reduce the accumulation of misfolded proteins and improve motor function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using ACY-1215 in lab experiments include its high potency and selectivity for N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide, as well as its ability to enhance the efficacy of other anticancer drugs. The limitations include its low aqueous solubility and potential off-target effects.

Future Directions

For the research on ACY-1215 include the development of more efficient synthesis methods, the optimization of dosing and administration regimens in clinical trials, and the investigation of its potential for the treatment of other diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis. Additionally, the identification of biomarkers for patient selection and monitoring of treatment response will be crucial for the successful development of ACY-1215 as a therapeutic agent.

Synthesis Methods

The synthesis of ACY-1215 involves the reaction of 4-acetylphenyl isothiocyanate with 4-ethoxyaniline in the presence of a base. The resulting product is then reacted with 4-aminobenzamide to form ACY-1215. The synthesis of ACY-1215 is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

properties

IUPAC Name |

N-[(4-acetylphenyl)carbamothioyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-3-23-16-10-6-14(7-11-16)17(22)20-18(24)19-15-8-4-13(5-9-15)12(2)21/h4-11H,3H2,1-2H3,(H2,19,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRVIGHHTMBGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)

![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)

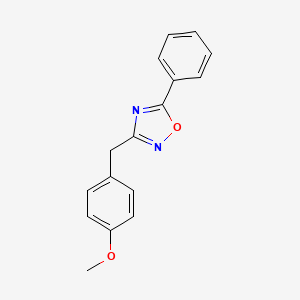

![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)

![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)

![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)

![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)